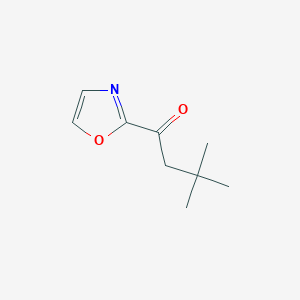
2-(3,3-Dimethylbutyryl)oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(3,3-Dimethylbutyryl)oxazole” is a chemical compound with the molecular formula C9H13NO2 . It is an oxazole derivative, which is a class of compounds that contain an oxazole ring, a five-membered aromatic ring with one oxygen atom and one nitrogen atom .
Synthesis Analysis
The synthesis of oxazole derivatives, including “2-(3,3-Dimethylbutyryl)oxazole”, often involves the Van Leusen Oxazole Synthesis, which uses tosylmethyl isocyanides (TosMICs) as a key reagent . Other methods include oxidation of oxazolines, rearrangement of aziridine and other heterocyclic rings, and de novo ring-forming reactions .Molecular Structure Analysis
The molecular structure of “2-(3,3-Dimethylbutyryl)oxazole” consists of a five-membered oxazole ring attached to a 3,3-dimethylbutyryl group . The oxazole ring is a heterocyclic compound containing one oxygen atom and one nitrogen atom .Chemical Reactions Analysis
Oxazoles, including “2-(3,3-Dimethylbutyryl)oxazole”, can undergo various chemical reactions such as electrophilic substitution, disruption of aromatic character at the C4–C5 bond, nucleophilic, hydrolytic cleavage to various functionalized derivatives, singlet oxygen reactions, and Diels–Alder and [2 + 3] cycloaddition processes .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
Oxazoles, including derivatives like 2-(3,3-Dimethylbutyryl)oxazole, are crucial in organic synthesis due to their versatility in forming diverse chemical structures. For example, the synthesis of dimethyl sulfomycinamate, an oxazole-thiazole-pyridine product, demonstrates the utility of oxazole derivatives in producing complex molecules (Bagley et al., 2003). Another study showcases the development of a reliable synthetic route to oxazole-containing compounds, highlighting their significance in drug development programs (Rizzo et al., 2000).
Medicinal Chemistry
In medicinal chemistry, oxazole-based compounds, including 2-(3,3-Dimethylbutyryl)oxazole derivatives, are explored for their potential as therapeutic agents. These compounds exhibit a broad spectrum of biological activities due to their ability to interact with various enzymes and receptors. A review on oxazole-based compounds emphasizes their role as anticancer agents, pointing out the chemical diversity and interaction capabilities of oxazoles with biological targets (Chiacchio et al., 2020). Another study on the synthesis and in vitro antiprotozoal activity of 2-amino-4-phenyloxazole derivatives further underscores the therapeutic potential of oxazole derivatives against infectious diseases (Carballo et al., 2017).
Material Science
Oxazole derivatives are also investigated in material science for their optoelectronic properties. A study on the synthesis, characterization, and DFT modelling of 2,4,5-trisubstituted oxazole underlines their importance in understanding and developing new materials with specific electronic and photophysical properties (Kadam et al., 2016).
Zukünftige Richtungen
Oxazole derivatives, including “2-(3,3-Dimethylbutyryl)oxazole”, have been gaining attention in recent times due to their increasing importance in the field of medicinal chemistry. They have shown a wide spectrum of biological activities, leading researchers around the globe to synthesize various oxazole derivatives and screen them for their various biological activities . This suggests that “2-(3,3-Dimethylbutyryl)oxazole” and other oxazole derivatives will continue to be a significant area of research in the future.
Eigenschaften
IUPAC Name |
3,3-dimethyl-1-(1,3-oxazol-2-yl)butan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-9(2,3)6-7(11)8-10-4-5-12-8/h4-5H,6H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJIPEBTUFPMBKT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)C1=NC=CO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70642057 |
Source


|
| Record name | 3,3-Dimethyl-1-(1,3-oxazol-2-yl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70642057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,3-Dimethylbutyryl)oxazole | |
CAS RN |
898759-18-7 |
Source


|
| Record name | 3,3-Dimethyl-1-(1,3-oxazol-2-yl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70642057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

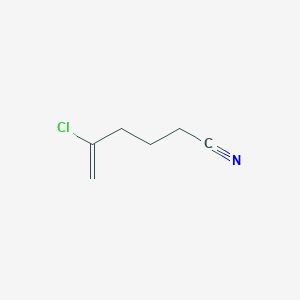

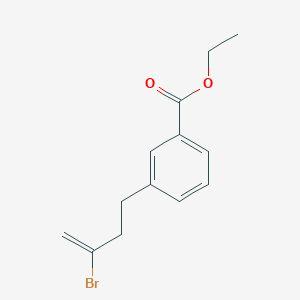



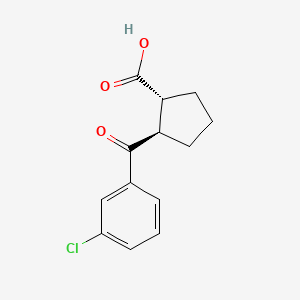


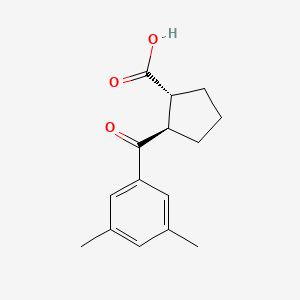

![trans-2-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1345394.png)
![trans-2-[2-Oxo-2-(3-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1345395.png)
![cis-4-[2-(2-Methylphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1345396.png)